molecular formula C22H25N B14401376 9,9-Dibutyl-9H-fluorene-2-carbonitrile CAS No. 88223-30-7

9,9-Dibutyl-9H-fluorene-2-carbonitrile

Cat. No.: B14401376
CAS No.: 88223-30-7
M. Wt: 303.4 g/mol
InChI Key: HOTXKENOHKMNFL-UHFFFAOYSA-N
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Description

9,9-Dibutyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C22H25N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a cyano group (-CN) attached to the fluorene core. This compound is known for its planar structure and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 9,9-Dibutyl-9H-fluorene-2-carbonitrile typically involves the reaction of fluorene derivatives with butyl groups and a cyano group. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9,9-Dibutyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9,9-Dibutyl-9H-fluorene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Dibutyl-9H-fluorene-2-carbonitrile involves its interaction with molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The planar structure of the fluorene core allows for π-π stacking interactions, which can affect its behavior in electronic and photonic applications .

Comparison with Similar Compounds

9,9-Dibutyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of butyl groups and a cyano group, which confer distinct properties and applications compared to its analogs.

Properties

CAS No.

88223-30-7

Molecular Formula

C22H25N

Molecular Weight

303.4 g/mol

IUPAC Name

9,9-dibutylfluorene-2-carbonitrile

InChI

InChI=1S/C22H25N/c1-3-5-13-22(14-6-4-2)20-10-8-7-9-18(20)19-12-11-17(16-23)15-21(19)22/h7-12,15H,3-6,13-14H2,1-2H3

InChI Key

HOTXKENOHKMNFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCC

Origin of Product

United States

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